2-(1H-1,2,4-triazol-1-yl)acetonitrile

Overview

Description

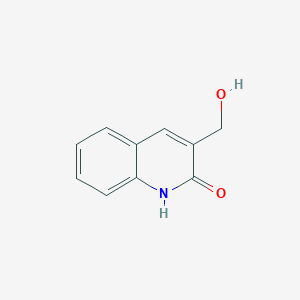

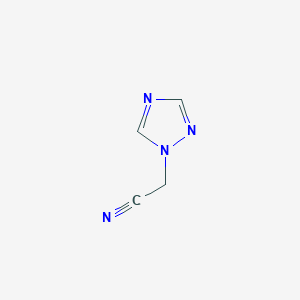

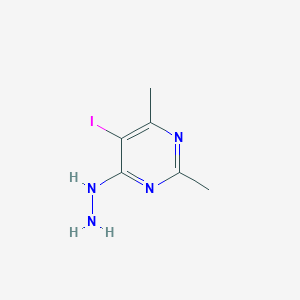

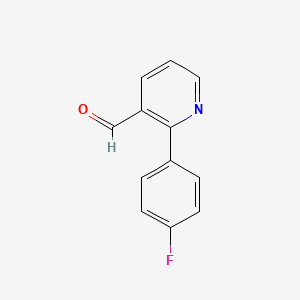

2-(1H-1,2,4-triazol-1-yl)acetonitrile is a compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to an acetonitrile group. This structure is a part of various chemical compounds that have been synthesized and studied for their potential applications and properties.

Synthesis Analysis

The synthesis of related triazole derivatives has been explored in several studies. For instance, the synthesis of 1H-1,2,3-triazole derivatives was achieved by cyclization of aryl azides with 1,3-benzothiazol-2-ylacetonitrile and related compounds in methanol with sodium methylate, yielding high yields of new products . Another study reported the alkylation of 3-substituted 5-(2-hydroxyphenyl)-1H-1,2,4-triazoles with chloroacetonitrile to produce N-cyanomethyl derivatives, which were further reacted to form new 3-methyl-2-triazolylbut-2-enenitrile derivatives . Additionally, 2-(1H-1,2,4-triazol-1-yl)acetamide was synthesized from 1,2,4-triazole potassium salt and 2-chloro-N-methylacetamide, using acetonitrile as the solvent, under optimized conditions to achieve an 87.5% yield .

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been characterized using various analytical techniques. X-ray analysis and 1H and 13C NMR spectroscopy were employed to determine the structure of N-cyanomethyl derivatives of triazoles . Similarly, the structure and individuality of molecules synthesized in another study were confirmed by 1H NMR spectroscopy and HPLC/DAD-MS .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives in acetonitrile has been studied, particularly focusing on their electrochemical oxidation. For example, the electrochemical oxidation of related compounds in acetonitrile solution was investigated using voltammetry and controlled potential coulometry, leading to the formation of sulfoxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. The studies provided do not offer extensive data on the physical properties of 2-(1H-1,2,4-triazol-1-yl)acetonitrile specifically, but they do provide insights into the properties of closely related compounds. For instance, the solubility of these compounds in methanol and their reactivity in the presence of sodium methylate suggest their potential utility in various chemical reactions . The pharmacological activity of some triazole derivatives, such as antitumor, anti-inflammatory, and antioxidant activities, has been indicated through primary computer pharmacological screening .

Scientific Research Applications

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)acetonitrile, have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines: MCF-7, Hela, and A549 .

- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .

- Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Fungicides

- Scientific Field: Agricultural Chemistry

- Application Summary: Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, which include 2-(1H-1,2,4-triazol-1-yl)acetonitrile, were designed and synthesized . These compounds were evaluated for their antifungal activities against eight phytopathogens .

- Methods of Application: The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . Their antifungal activities were evaluated in vitro .

- Results: Most of the title compounds displayed moderate to high fungicidal activities . Compound 5a4 exhibited broad-spectrum antifungal activities with EC50 values of 1.59, 0.46, 0.27, and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani, and B. cinerea, respectively .

Drug Discovery

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,2,4-triazole derivatives have found broad applications in drug discovery .

- Methods of Application: These compounds are synthesized and their structures confirmed by various spectroscopic techniques. Their biological activities are evaluated using various assays .

- Results: Various 1,2,4-triazole derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole, viricide Ribavirin as well as anticancer drug Letrozole .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazole derivatives are used in organic synthesis .

- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .

- Results: The use of 1,2,4-triazole derivatives in organic synthesis has led to the creation of a wide range of organic compounds .

Drug Discovery

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 1,2,4-triazole derivatives have found broad applications in drug discovery .

- Methods of Application: These compounds are synthesized and their structures confirmed by various spectroscopic techniques. Their biological activities are evaluated using various assays .

- Results: Various 1,2,4-triazole derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole, viricide Ribavirin as well as anticancer drug Letrozole .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: 1,2,4-triazole derivatives are used in organic synthesis .

- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .

- Results: The use of 1,2,4-triazole derivatives in organic synthesis has led to the creation of a wide range of organic compounds .

Future Directions

The future directions for 2-(1H-1,2,4-triazol-1-yl)acetonitrile and its derivatives could involve further exploration of their synthesis, properties, and potential applications. For instance, one study suggested that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-2-8-4-6-3-7-8/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZBEBBGBQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377519 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

CAS RN |

81606-79-3 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1303873.png)

![4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1303877.png)

![Naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B1303883.png)

![[2-(2-Propynyloxy)phenyl]methanol](/img/structure/B1303885.png)

![Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1303895.png)

![N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide](/img/structure/B1303901.png)